AC-Ala-ala-pro-ala-pna
Description
Significance of Chromogenic Peptide Substrates in Enzymology
The study of enzymes, or enzymology, heavily relies on the ability to accurately measure the rate of enzymatic reactions. Chromogenic peptide substrates are pivotal tools in this field due to their efficiency and sensitivity. The fundamental principle of their function lies in their molecular structure: a peptide sequence recognized by a specific protease is linked to a chromophore, a molecule that absorbs light in the visible spectrum. fishersci.commedchemexpress.com In the case of Ac-Ala-Ala-Pro-Ala-pNA and similar substrates, this chromophore is p-nitroaniline (pNA). caymanchem.comfishersci.com
Initially, the intact substrate is colorless. However, when the target protease recognizes and cleaves the peptide bond, it liberates the pNA group. caymanchem.comfishersci.com The released p-nitroaniline has a distinct yellow color, and its concentration can be precisely measured over time by monitoring the absorbance of light at a specific wavelength (typically 405-410 nm) using a spectrophotometer. caymanchem.commedchemexpress.com
The advantages of using chromogenic substrates like this compound are numerous:
Quantitative Analysis: The intensity of the color produced is directly proportional to the amount of enzyme activity, allowing for precise quantification. fishersci.com
High Sensitivity: These assays can detect very low levels of enzyme activity. chemimpex.com
Continuous Monitoring: The reaction can be monitored in real-time to determine kinetic parameters such as Km and kcat.
Specificity: The peptide sequence can be tailored to be highly specific for a single protease or a family of proteases, minimizing interference from other enzymes in a complex biological sample. sigmaaldrich.comcaymanchem.com
This method is widely employed in fundamental research to characterize enzyme function and in clinical diagnostics to measure enzyme levels as biomarkers for various diseases. nih.gov
Historical Context and Evolution of this compound in Protease Research
The history of protease research dates back to the 19th century with the discovery of enzymes like trypsin and papain. nih.gov As the field progressed, so did the need for more sophisticated tools to study their function. Initially, researchers used large, natural protein substrates like elastin (B1584352) or collagen to measure the activity of proteases like elastase. While effective, these assays were often cumbersome, difficult to standardize, and not suitable for high-throughput kinetic analysis.
The development of synthetic peptide substrates in the mid-20th century marked a significant leap forward. These synthetic molecules offered greater purity, reproducibility, and ease of use. The attachment of a p-nitroanilide (pNA) group to a short peptide sequence, creating a chromogenic substrate, was a particularly crucial innovation.
This compound belongs to a family of such synthetic substrates developed to specifically probe the activity of serine proteases, with a particular focus on elastases. cellmano.comnih.gov Human Neutrophil Elastase (HNE), a serine protease stored in the granules of neutrophils, became a major target of study due to its role in both host defense and the pathology of inflammatory diseases like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. nih.govsigmaaldrich.com
The evolution of these substrates involved modifying the peptide sequence to enhance specificity and optimize kinetic properties for particular enzymes. Researchers synthesized and tested numerous variations, such as:
Suc-Ala-Ala-Ala-pNA: A colorimetric substrate for elastase. caymanchem.com
MeO-Suc-Ala-Ala-Pro-Val-pNA: A highly specific chromogenic substrate developed for human neutrophil elastase, which became a standard for defining its enzymatic activity. nih.govsigmaaldrich.combiosynth.com
Suc-Ala-Ala-Pro-Phe-pNA: A substrate designed for other proteases like chymotrypsin (B1334515) and cathepsin G, which is notably not hydrolyzed by human leukocyte elastase, highlighting the specificity that can be achieved. sigmaaldrich.comcaymanchem.com
This compound fits within this evolutionary framework as a specific substrate for elastases, including porcine pancreatic elastase and bacterial α-lytic protease. cellmano.com The design of this and related peptide substrates has been instrumental in advancing our understanding of protease function, inhibition, and role in disease, facilitating the development of targeted diagnostics and therapies. chemimpex.comunibs.it
Structure
3D Structure
Properties
Molecular Formula |
C22H30N6O7 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H30N6O7/c1-12(23-15(4)29)19(30)25-14(3)22(33)27-11-5-6-18(27)21(32)24-13(2)20(31)26-16-7-9-17(10-8-16)28(34)35/h7-10,12-14,18H,5-6,11H2,1-4H3,(H,23,29)(H,24,32)(H,25,30)(H,26,31)/t12-,13-,14-,18-/m0/s1 |
InChI Key |
LZJMHONERNXSNV-NUXNZHGMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C |
sequence |
AAPA |
Origin of Product |
United States |
Enzymatic Hydrolysis and Kinetic Characterization of Ac Ala Ala Pro Ala Pna
Steady-State Kinetic Parameter Determination
The study of an enzyme's steady-state kinetics provides crucial insights into its catalytic efficiency and substrate affinity. For AC-Ala-ala-pro-ala-pna, the determination of Michaelis-Menten parameters across different proteases reveals significant differences in their ability to recognize and cleave this substrate.
Michaelis-Menten Kinetics (Kₘ, kcat, kcat/Kₘ) for this compound
For the hydrolysis of this compound, these parameters have been determined for several serine proteases. The data reveals a wide range of catalytic efficiencies, highlighting the substrate's specificity.
| Enzyme | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
|---|---|---|---|
| Porcine Pancreatic Elastase | 1.1 | 22.0 | 20,000 |
| α-Lytic Protease | 3.1 | 0.6 | 194 |
| Thrombin | >5 | 0.01 | <2 |
| Factor Xa | >5 | 0.01 | <2 |
Methodological Considerations in Kinetic Assay Design
The kinetic analysis of this compound hydrolysis relies on robust assay design. The most common method involves spectrophotometric monitoring of the release of p-nitroaniline, which has a distinct absorbance maximum around 410 nm. nih.gov
Key considerations in designing these assays include:
Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly influence enzyme activity. For instance, Tris-HCl buffer is commonly used, and the pH is typically maintained in the optimal range for the specific protease being studied. nih.gov
Substrate Concentration Range: To accurately determine Kₘ and Vmax, a range of substrate concentrations bracketing the Kₘ value should be used.
Enzyme Concentration: The enzyme concentration must be kept low enough to ensure initial velocity measurements are taken during the steady-state phase and that the reaction does not proceed too quickly to be accurately monitored.
Detection Wavelength: The absorbance of the liberated p-nitroaniline is typically measured at 410 nm. acs.org It is crucial to ensure that the absorbance of the substrate at this wavelength is minimal to avoid interference.
Control for Autohydrolysis: The spontaneous, non-enzymatic hydrolysis of the substrate should be measured in a control reaction lacking the enzyme and subtracted from the enzymatic reaction rates.
Comparative Kinetic Analysis Across Specific Proteases
The kinetic data for the hydrolysis of this compound reveals significant differences in the substrate specificity of various proteases. Porcine pancreatic elastase is notably efficient at hydrolyzing this substrate, with a kcat/Kₘ value of 20,000 M⁻¹s⁻¹. acs.org In contrast, α-lytic protease is significantly less effective, with a catalytic efficiency of only 194 M⁻¹s⁻¹. acs.org
The blood coagulation enzymes thrombin and factor Xa show very low activity towards this compound, with kcat/Kₘ values of less than 2 M⁻¹s⁻¹. This indicates that the Ala-Ala-Pro-Ala sequence is a poor recognition motif for these proteases. The presence of a proline residue at the P2 position (the second amino acid from the cleavage site) is a key determinant of substrate specificity for many proteases. nih.gov While favorable for elastase, it is not well-tolerated by others like thrombin, which prefers a proline at the P3 position.
Pre-Steady-State Kinetic Investigations
While steady-state kinetics provides a macroscopic view of enzyme catalysis, pre-steady-state investigations offer a more detailed picture of the individual steps in the reaction mechanism, such as substrate binding, the formation of intermediates, and product release.
Direct Observation and Accumulation of Tetrahedral Intermediates
The catalytic mechanism of serine proteases involves the formation of a transient tetrahedral intermediate. gonzaga.edunih.gov This intermediate is formed when the hydroxyl group of the active site serine residue attacks the carbonyl carbon of the scissile peptide bond of the substrate. gonzaga.edu
For the hydrolysis of this compound by elastase, stopped-flow spectrophotometry has been successfully used to directly observe the formation and accumulation of this tetrahedral adduct. acs.org These studies revealed a biphasic reaction progress curve. An initial rapid "burst" of p-nitroaniline release corresponds to the acylation of the enzyme (formation of the acyl-enzyme intermediate) and is limited by the breakdown of the tetrahedral intermediate. This is followed by a slower, steady-state phase representing the deacylation of the enzyme and its turnover. The observation of this burst phase provides direct evidence for the accumulation of an intermediate, in this case, the tetrahedral adduct, prior to the rate-limiting step. acs.org The stabilization of this intermediate is facilitated by the "oxyanion hole," a structural feature of the enzyme's active site that forms hydrogen bonds with the negatively charged oxygen atom of the tetrahedral intermediate. gonzaga.edunih.gov
Environmental and Biophysical Factors Influencing Kinetic Behavior
The catalytic efficiency and stability of an enzyme are profoundly influenced by its immediate environment. Factors such as pH, temperature, and the composition of the solvent, including its ionic strength, can significantly alter the kinetics of an enzymatic reaction. Understanding these dependencies is essential for defining the optimal conditions for enzyme activity and for elucidating the physicochemical principles that govern the enzyme-substrate interaction.
The pH of the reaction medium is a critical determinant of enzyme activity. It influences the ionization state of amino acid residues in the enzyme's active site and on its surface, as well as the ionization of the substrate itself. These changes in charge can affect the proper binding of the substrate and the catalytic process. Typically, enzyme activity exhibits a bell-shaped profile as a function of pH, with an optimal pH at which the enzyme is most active. Deviations from this optimum lead to a rapid decrease in activity due to the protonation or deprotonation of key catalytic or binding residues.
For the hydrolysis of a peptide substrate like this compound by a serine protease, the catalytic triad (B1167595) (commonly composed of serine, histidine, and aspartate) is highly sensitive to pH changes. The histidine residue must be in a specific protonation state to act as a general base, accepting a proton from the serine hydroxyl group to initiate the nucleophilic attack on the substrate's carbonyl carbon.
Research on various proteases has demonstrated that the kinetic parameters, the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), are pH-dependent. nih.gov The variation in these parameters for the hydrolysis of this compound would likely reflect these principles.
Table 1: Illustrative pH Dependence of Kinetic Parameters for this compound Hydrolysis
| pH | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 5.0 | 1.5 | 5 | 3333 |
| 6.0 | 1.0 | 20 | 20000 |
| 7.0 | 0.8 | 50 | 62500 |
| 8.0 | 0.5 | 100 | 200000 |
| 9.0 | 0.9 | 45 | 50000 |
| 10.0 | 1.8 | 10 | 5556 |
This table presents hypothetical data illustrating the typical effect of pH on the kinetic parameters of a protease acting on this compound. The optimal pH is shown here as 8.0.
Temperature exerts a dual influence on enzymatic reactions. Initially, an increase in temperature raises the kinetic energy of both the enzyme and substrate molecules, leading to more frequent collisions and a higher reaction rate. This relationship is often described by the Arrhenius equation, where the rate constant increases exponentially with temperature. This holds true up to an optimal temperature.
Beyond this optimum, the thermal energy becomes sufficient to disrupt the weak non-covalent bonds (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) that maintain the enzyme's specific three-dimensional structure. This process, known as thermal denaturation, leads to a loss of the active site's integrity and a rapid, often irreversible, decline in catalytic activity. The stability of an enzyme at various temperatures is a key characteristic, with enzymes from thermophilic organisms often exhibiting higher optimal temperatures. Studies on the hydrolysis of other substrates have shown this characteristic temperature-dependent activity profile. researchgate.net
Table 2: Illustrative Temperature Effects on Kinetic Parameters for this compound Hydrolysis
| Temperature (°C) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 25 | 0.6 | 40 | 66667 |
| 30 | 0.55 | 65 | 118182 |
| 35 | 0.5 | 100 | 200000 |
| 40 | 0.52 | 115 | 221154 |
| 45 | 0.65 | 80 | 123077 |
| 50 | 1.2 | 30 | 25000 |
This table provides hypothetical data showing the typical impact of temperature on the kinetic parameters for the hydrolysis of this compound, with an optimal temperature around 40°C.
The composition of the solvent, particularly its ionic strength, can significantly affect enzymatic activity by altering the electrostatic interactions within the enzyme and between the enzyme and its substrate. The addition of salts to the reaction medium can have complex effects.
At low concentrations, salts can sometimes enhance enzyme activity by shielding charges and reducing non-specific electrostatic repulsion, thereby promoting productive enzyme-substrate binding. However, at higher concentrations, salts can lead to a decrease in activity. This can be due to several factors, including competition of salt ions with the substrate for binding to the active site, disruption of the hydration shell around the enzyme which is crucial for its structure and flexibility, and a "salting-out" effect that can lead to protein aggregation and precipitation.
The specific nature of the ions can also be important, as described by the Hofmeister series. Studies on the enzymatic hydrolysis of other proteins have shown that increasing ionic strength can decrease the rate of hydrolysis. nih.govresearchgate.net This is often attributed to the stabilization of the protein substrate's structure, making it less accessible to the enzyme, or to direct effects on the enzyme's catalytic efficiency. nih.gov
Table 3: Illustrative Influence of Ionic Strength (NaCl) on Kinetic Parameters for this compound Hydrolysis
| NaCl Concentration (M) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 0 | 0.5 | 100 | 200000 |
| 0.1 | 0.45 | 110 | 244444 |
| 0.2 | 0.55 | 90 | 163636 |
| 0.5 | 0.8 | 60 | 75000 |
| 1.0 | 1.5 | 35 | 23333 |
This table presents hypothetical data illustrating how changes in ionic strength due to varying NaCl concentrations might affect the kinetic parameters for the hydrolysis of this compound.
Substrate Specificity Profiling and Structural Determinants of Protease Recognition
Amino Acid Residue Preferences and P-Site Interactions
The interaction between a protease and its substrate is defined by a series of contacts between the amino acid residues of the substrate (designated P-sites) and the corresponding binding pockets of the enzyme (designated S-sites or subsites). The peptide AC-Ala-Ala-Pro-Ala-pNA is structured such that the Alanine (B10760859) C-terminal to the Proline is in the P1 position, Proline is at P2, the next Alanine is at P3, and the N-terminal acetylated Alanine is at P4.
Impact of P1 Position Variations on Cleavage Efficiency
The P1 residue is a primary determinant of substrate specificity for many proteases, as its side chain fits into the S1 subsite of the enzyme. For elastases, the S1 pocket is typically a shallow, hydrophobic cleft that preferentially accommodates small, non-bulky amino acid residues.
Human Neutrophil Elastase (HNE), a key enzyme in inflammation, demonstrates a distinct preference for small aliphatic residues at the P1 position. frontiersin.orgpnas.org Studies using libraries of synthetic substrates have shown that HNE exhibits high catalytic efficiency for substrates with Valine, Alanine, and Isoleucine at P1. frontiersin.org A comprehensive analysis using substrates with the general formula Ac-Ala-Ala-Pro-P1-ACC revealed that HNE has a strong preference for cleavage after small aliphatic residues, particularly Valine and α-aminobutyric acid (Abu), while also tolerating Alanine, Norvaline (Nva), Threonine (Thr), and Isoleucine (Ile). pnas.org
Similarly, porcine pancreatic elastase (PPE) shows specificity for small hydrophobic amino acids at the P1 position. celprogen.comworthington-biochem.com Human pancreatic elastase 2, however, displays a broader specificity, efficiently hydrolyzing peptides with medium-to-large hydrophobic side chains like Leucine and Methionine at P1. nih.gov The table below summarizes the kinetic parameters for HNE with various P1 substitutions, illustrating the impact on cleavage efficiency.
| P1 Residue Variation | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Valine (Val) | Human Neutrophil Elastase | 2.68 | 160 | 16,750 | acs.org |
| α-aminobutyric acid (Abu) | Human Neutrophil Elastase | 1.1 | 240-290 | ~4,150 | acs.org |
| Alanine (Ala) | Human Neutrophil Elastase | - | 240-290 | - | acs.org |
| Leucine (Leu) | Human Pancreatic Elastase 2 | - | - | High | nih.gov |
| Methionine (Met) | Human Pancreatic Elastase 2 | - | - | High | nih.gov |
Data represents findings from various studies and illustrates the principle of P1-S1 interaction specificity. Kinetic constants can vary based on the full peptide sequence and assay conditions.
Significance of P2 (Proline) for Substrate Rigidity and Enzyme Recognition
The P2 residue plays a crucial role in orienting the substrate correctly within the enzyme's active site. The presence of a Proline at the P2 position, as in this compound, is particularly significant. The cyclic structure of Proline's side chain imparts conformational rigidity to the peptide backbone. This pre-organization of the substrate can reduce the entropic penalty of binding to the enzyme, thereby enhancing affinity and recognition.
Several proteases exhibit a strong preference for Proline at the P2 position. For instance, thrombin, a key enzyme in the blood coagulation cascade, has a strict requirement for P2-Proline for efficient cleavage of its substrates. pnas.orgplos.org For other proteases like GluSGP, a Proline residue at the P2 position is favored. nih.gov In the context of elastase, the rigid conformation induced by the P2-Proline in this compound helps to optimally position the P1-Alanine within the S1 pocket and facilitates the formation of crucial hydrogen bonds between the substrate backbone and the enzyme.
Contributions of P3 and P4 Residues to Substrate Specificity
For Human Neutrophil Elastase, studies have shown that the S3 and S4 subsites are extensive and can accommodate a variety of residues. pnas.org The Alanine residues at the P3 and P4 positions of this compound provide neutral, non-bulky side chains that fit well into the corresponding hydrophobic S3 and S4 subsites of elastase. Research on other proteases highlights the importance of these positions; for example, the S3 subsite of the protease GluSGP prefers Phenylalanine over Alanine or Leucine. nih.gov Similarly, factor Xa and thrombin exhibit distinct preferences for the P4 position, favoring Ile-Glu-Gly-Arg and aliphatic amino acids, respectively. pnas.org The cumulative effect of these interactions across multiple subsites ensures high specificity and efficient catalysis.
Mapping Enzyme Subsites (S1, S2, S3, S4, S5) using this compound Analogues
The systematic use of synthetic peptide substrates like this compound and its analogues is a cornerstone of protease research, enabling detailed mapping of the enzyme's active site subsites.
Characterization of Enzyme Active Site Architecture
By synthesizing a library of analogues where each P-site (P1, P2, P3, P4, and even P5) is systematically varied, researchers can probe the physicochemical properties of the corresponding S-sites. nih.gov This technique, known as subsite mapping, provides a functional blueprint of the enzyme's active site architecture. nih.govacs.org
For example, testing a series of AC-Ala-Ala-Pro-(X)-pNA substrates, where X is varied, directly probes the S1 subsite. The observation that elastases efficiently cleave substrates with small, hydrophobic P1 residues (like Ala, Val) but poorly cleave those with large (like Phe, Tyr) or charged (like Lys, Arg) residues confirms that the S1 subsite is a constrained hydrophobic pocket. frontiersin.orgpnas.org This is consistent with the three-dimensional structures of elastases, which show a catalytic crevice formed by two beta-barrel domains. celprogen.comworthington-biochem.com Extending this approach to other positions (e.g., AC-Ala-(X)-Pro-Ala-pNA for the S3 subsite) allows for a comprehensive characterization of the entire active site cleft. Studies indicate that some proteases have extended binding sites that interact with at least five residues of a peptide substrate. nih.gov
Elucidation of Enzyme-Substrate Complementarity
The ultimate goal of substrate specificity profiling is to understand the principles of enzyme-substrate complementarity—how the shape, size, charge, and hydrophobicity of the substrate's P-sites match those of the enzyme's S-sites. The kinetic constants derived from assays with substrates like this compound provide a quantitative measure of this complementarity.
A low Michaelis constant (Km) indicates high binding affinity, suggesting a good fit between the substrate and the enzyme's active site. A high catalytic rate (kcat) reflects the efficiency of the chemical step once the substrate is bound. The ratio kcat/Km is the most effective measure of catalytic efficiency and substrate specificity, as it accounts for both binding and catalysis.
For elastases, the high catalytic efficiency observed with this compound is a direct result of excellent complementarity:
S1-P1: The small S1 pocket of elastase is perfectly complemented by the small, hydrophobic P1-Alanine. frontiersin.org
S2-P2: The conformationally restricted P2-Proline fits snugly into the S2 subsite, orienting the peptide for cleavage.
By analyzing the kinetic data from a matrix of substrate analogues, a detailed energy landscape of the enzyme's active site can be constructed, revealing the subtle interplay of forces that govern highly specific molecular recognition in proteolysis.
Rational Design and Synthesis of this compound Derivatives for Specificity Probes
The rational design of protease substrates and inhibitors, such as derivatives of this compound, is a cornerstone of developing selective probes for studying protease activity. The fundamental principle lies in modifying the peptide sequence to optimize its interaction with the active site of a target protease, thereby enhancing its specificity and kinetic parameters. This process often begins with a known substrate sequence and introduces systematic variations to probe the structural and chemical preferences of the enzyme's subsites (S1, S2, S3, etc.), which are the binding pockets that accommodate the amino acid residues (P1, P2, P3, etc.) of the substrate.
The design of these derivatives is heavily influenced by the understanding of the three-dimensional structure of the target protease's active site. ru.nl Techniques such as homology modeling and molecular docking can provide insights into the potential interactions between a designed peptide and the enzyme. ru.nl The goal is to create a molecule that not only binds with high affinity but is also efficiently cleaved to release the p-nitroanilide (pNA) chromophore, allowing for sensitive detection of protease activity. The synthesis of these peptide p-nitroanilides is typically achieved through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support. qut.edu.au
Chemical Modification Strategies for Enhanced Selectivity
To enhance the selectivity of tetrapeptide probes like this compound, various chemical modification strategies are employed. These strategies are aimed at fine-tuning the interactions between the substrate and the specific amino acid residues lining the protease's active site.
One common approach is the substitution of amino acid residues at different positions (P1, P2, P3, P4) of the peptide backbone. The nature of the amino acid side chain (e.g., its size, hydrophobicity, and charge) at each position critically influences the binding affinity and selectivity. For instance, in a study of elastase substrates with the general formula Suc-X-Y-Ala-pNA, it was found that the contribution of amino acid side chains at the P2 (Y) and P3 (X) positions to the kinetic constants (Km and kcat) was additive, allowing for a systematic analysis of structure-activity relationships. nih.gov By replacing the alanine residues in the this compound sequence with other natural or unnatural amino acids, one can systematically probe the preferences of a target protease's S2, S3, and S4 subsites.
Another strategy involves the modification of the N-terminus . The N-terminal acetyl (Ac) group on this compound serves to block the N-terminus, preventing degradation by aminopeptidases. Replacing the acetyl group with other moieties, such as a succinyl (Suc) group, can alter the solubility and interaction of the substrate with the enzyme. For example, succinylated tetrapeptides have been extensively used to study various serine proteases. nih.govnih.gov
Furthermore, the introduction of non-proteinogenic amino acids or peptide bond mimetics can lead to enhanced selectivity and stability. Unnatural amino acids with unique side chains can probe interactions that are not possible with the 20 canonical amino acids, potentially leading to highly specific substrates. plos.org Peptide bond mimetics can alter the conformational properties of the peptide and its susceptibility to cleavage, which can be exploited to design more specific probes.
Finally, the chromogenic or fluorogenic leaving group can be altered. While p-nitroanilide (pNA) is a common chromogenic reporter, other reporters like 7-amino-4-methylcoumarin (B1665955) (AMC) can offer higher sensitivity in fluorometric assays. The choice of the reporter group can influence the kinetic parameters of the substrate.
Structure-Activity Relationship Studies of Modified this compound Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure correlates with the biological activity of protease substrates. These studies involve synthesizing a series of analogues of a lead compound, such as this compound, and evaluating their kinetic parameters (Km, kcat, and kcat/Km) with the target protease.
A comprehensive SAR study on a library of one hundred Suc-X-Y-Ala-pNA peptides with porcine pancreatic elastase demonstrated that the kinetic parameters are highly dependent on the amino acid residues at the P2 and P3 positions. nih.gov The study revealed that the hydrophobicity and steric properties of the side chains at these positions significantly influence the binding affinity (Km) and the catalytic rate (kcat). nih.gov Such quantitative structure-activity relationship (QSAR) analyses can lead to predictive models for designing more potent and selective substrates. nih.gov
For example, the kinetic parameters for the hydrolysis of various tetrapeptide p-nitroanilide substrates by a thermostable alkaline protease from Bacillus sp. No. AH-101 highlighted the importance of the P1 and P4 residues in determining substrate specificity. While the enzyme did not hydrolyze typical chymotrypsin (B1334515) or trypsin substrates, it efficiently cleaved substrates with Leu or Ala at the P1 position. ru.nl
Below is a data table summarizing the kinetic constants for the hydrolysis of various succinylated peptide p-nitroanilides by this thermostable alkaline protease.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
|---|---|---|---|
| Z-Ala-Ala-Leu-pNA | 0.058 | 109.3 | 1888.1 |
| Z-Gly-Gly-Leu-pNA | 0.500 | 120.9 | 243.2 |
| Suc-Ala-Ala-Pro-Leu-pNA | 0.378 | 97.9 | 258.9 |
| Suc-Ala-Ala-Ala-pNA | 0.980 | 6.6 | 6.8 |
In another study focusing on prolyl endopeptidases, the kinetic parameters for the hydrolysis of Suc-Ala-Pro-pNA were determined for enzymes from different bacterial sources. nih.gov This highlights how even a subtle change in the peptide sequence (tripeptide vs. tetrapeptide) can significantly impact its recognition by different proteases.
The following table presents the kinetic parameters for the hydrolysis of Suc-Ala-Pro-pNA by three different prolyl endopeptidases.
| Enzyme Source | kcat (s⁻¹) | Km (mM) | kcat/Km (mM⁻¹s⁻¹) |
|---|---|---|---|
| Flavobacterium meningosepticum (FM) | 120 ± 10 | 1.1 ± 0.1 | 110 |
| Myxococcus xanthus (MX) | 110 ± 10 | 0.4 ± 0.1 | 275 |
| Sphingomonas capsulata (SC) | 130 ± 20 | 0.7 ± 0.1 | 185 |
These SAR studies, by systematically altering the peptide structure and measuring the resulting changes in kinetic parameters, provide a detailed map of the enzyme's substrate specificity. This knowledge is instrumental in the rational design of highly selective and efficient probes, such as derivatives of this compound, for specific applications in diagnostics and research.
Mechanistic Insights from Ac Ala Ala Pro Ala Pna Hydrolysis
Detailed Catalytic Mechanism of Protease Action
The hydrolysis of AC-Ala-ala-pro-ala-pna by serine proteases follows a well-established two-step catalytic mechanism involving acylation and deacylation. pnas.org This process is orchestrated by a highly conserved catalytic triad (B1167595) of amino acid residues in the enzyme's active site, typically consisting of Aspartate (Asp), Histidine (His), and Serine (Ser). nih.gov
The catalytic cycle initiates with the binding of the substrate into the active site. The process unfolds as follows:
Enzyme-Substrate Complex Formation: The substrate, this compound, docks into the active site of the protease. Specificity is often dictated by interactions between the substrate's amino acid side chains (P4 to P1 positions) and the corresponding binding pockets (S4 to S1) of the enzyme.
Nucleophilic Attack and Tetrahedral Intermediate Formation: The catalytic histidine residue (His-57 in chymotrypsin) acts as a general base, abstracting a proton from the hydroxyl group of the catalytic serine (Ser-195). nih.gov This activates the serine's oxygen, turning it into a potent nucleophile that attacks the carbonyl carbon of the peptide bond between the P1 Alanine (B10760859) and the p-nitroaniline (pNA) group of the substrate. smolecule.com This attack forms a high-energy, unstable tetrahedral intermediate. pnas.orgpnas.org
Oxyanion Hole Stabilization: A critical feature of the active site is the "oxyanion hole," a pocket that stabilizes the negatively charged carbonyl oxygen (oxyanion) of the tetrahedral intermediate through hydrogen bonding. nih.gov This stabilization lowers the activation energy of the reaction, facilitating catalysis. nih.gov
Acyl-Enzyme Formation: The tetrahedral intermediate collapses. The histidine residue, now acting as a general acid, donates a proton to the nitrogen of the scissile peptide bond, leading to its cleavage. This releases the C-terminal fragment of the substrate, which in this case is the chromophore p-nitroaniline (pNA). pnas.org The N-terminal portion of the substrate, AC-Ala-Ala-Pro-Ala, remains covalently attached to the catalytic serine, forming an acyl-enzyme intermediate. nih.gov
Deacylation: A water molecule enters the active site and is activated by the catalytic histidine, which again acts as a general base. The resulting hydroxide (B78521) ion performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.
Enzyme Regeneration: This second intermediate collapses, and the serine-substrate bond is broken. The catalytic serine is regenerated, and the N-terminal peptide fragment (AC-Ala-Ala-Pro-Ala) is released from the active site, completing the catalytic cycle and preparing the enzyme for another round of hydrolysis. pnas.org
The release of p-nitroaniline, a yellow chromophore, allows for continuous spectroscopic monitoring of the enzyme's activity. dcu.iejmb.or.kr
Table 1: Representative Kinetic Parameters for Protease Hydrolysis of Tetrapeptide p-Nitroanilide Substrates This interactive table provides examples of Michaelis-Menten kinetic parameters for different serine proteases acting on substrates similar to this compound. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax, indicating substrate binding affinity, while the turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit time.
| Enzyme | Substrate | Km (M) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Chymotrypsin (B1334515) | Suc-Ala-Ala-Pro-Phe-pNA | 1.67 x 10-4 | 102.2 | 6.12 x 105 |
| Elastase | Suc-Ala-Ala-Pro-Ala-pNA | 1.1 x 10-3 | 26.4 | 2.4 x 104 |
| Subtilisin Carlsberg | Suc-Ala-Ala-Pro-Phe-pNA | 2.5 x 10-4 | 50.0 | 2.0 x 105 |
| Vibrio cholerae LapX | Peptide Substrate | 3.1 x 10-4 | 0.183 | 590 |
Note: Data is illustrative and compiled from various studies on serine proteases. nih.govjmb.or.krnih.gov Actual values vary with specific experimental conditions.
Conformational Dynamics of Enzyme-Substrate Interactions
The interaction between a protease and its substrate is not a simple static "lock and key" event but a dynamic process involving significant conformational changes in the enzyme. nih.govresearchgate.net The binding of this compound into the active site induces structural rearrangements that are crucial for catalysis. This phenomenon is best described by the "induced fit" model. researchgate.net
Studies on various proteases have shown that the nature of the substrate can dictate the extent of these conformational changes. nih.gov A substrate that fits well may require only minor adjustments, approaching a "lock and key" mechanism for subsequent reactions, while a less ideal substrate may induce more significant changes. nih.govresearchgate.net The proline residue within the this compound sequence plays a crucial role by introducing a specific kink or conformation that influences how the peptide fits into the enzyme's active site, thereby guiding the induced-fit process. smolecule.compnas.org
Table 2: Summary of Conformational Changes in Proteases Upon Substrate Binding This table outlines the key dynamic events occurring within a protease structure during its interaction with a substrate like this compound.
| Structural Region | Observed Dynamic Change | Functional Implication |
| Overall Enzyme Structure | Becomes more compact and stable; overall flexibility decreases. | Optimizes the catalytic environment and reduces non-productive motions. rsc.org |
| Substrate Binding Pockets | Flexibility significantly decreases; loops may close over the substrate. | Precise positioning of the substrate for nucleophilic attack; shields the reaction from solvent. rsc.orgbiorxiv.org |
| Catalytic Triad | Increased flexibility in connected regions. | Facilitates the necessary movements for proton transfer and catalysis. rsc.org |
| Distant Surface Loops | May show increased or decreased flexibility. | Potentially involved in allosteric communication and regulation. arxiv.org |
Allosteric Modulation of Enzyme Activity via Substrate Binding
Allosteric modulation refers to the regulation of an enzyme's activity by the binding of a molecule (an allosteric modulator) at a site other than the active site. longdom.org While typically discussed in the context of separate regulatory molecules, the binding of the substrate itself can be viewed as initiating a cascade of allosteric events that fine-tune the enzyme's catalytic machinery.
The binding of this compound to the active site is the primary event, but the conformational changes it induces are not limited to the active site alone. rsc.org These structural perturbations can propagate through the enzyme's structure, altering the dynamics and conformation of distant regions. arxiv.org This communication network is a hallmark of allosterism. In this sense, the substrate acts as its own modulator.
The process can be understood as follows:
Initial Binding and Signal Transduction: The substrate binds and triggers the induced-fit mechanism. This binding event serves as an initial signal.
Conformational Relay: The structural changes initiated in the active site are relayed through the protein backbone and side-chain interaction networks. arxiv.org This can shift the enzyme from a less active or "open" conformation to a highly active "closed" conformation. rsc.org
Activity Modulation: This new conformation optimizes the alignment of the catalytic triad, strengthens the oxyanion hole, and primes the enzyme for efficient catalysis. biorxiv.org Thus, the binding event positively modulates the enzyme's catalytic efficiency.
This intrinsic allosteric mechanism ensures that the enzyme's full catalytic power is unleashed only when a suitable substrate is present. It prevents wasteful catalytic activity and allows for a highly regulated biological process. Positive Allosteric Modulators (PAMs) are compounds that enhance this process by binding to an allosteric site and further stabilizing the active conformation, while Negative Allosteric Modulators (NAMs) stabilize an inactive state. longdom.org While no specific external allosteric modulators for the hydrolysis of this compound are detailed in the provided context, the substrate's role in inducing the catalytically competent state is a fundamental example of allosteric principles at work in enzyme function.
Table 3: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-Acetyl-L-alanyl-L-alanyl-L-prolyl-L-alanine-p-nitroanilide |
| pNA | p-nitroaniline |
| Suc-Ala-Ala-Pro-Phe-pNA | N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide |
| Suc-Ala-Ala-Pro-Ala-pNA | N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-alanine-p-nitroanilide |
| Aspartate | (2S)-2-aminobutanedioic acid |
| Histidine | (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid |
| Serine | (2S)-2-amino-3-hydroxypropanoic acid |
| Proline | (2S)-pyrrolidine-2-carboxylic acid |
| Alanine | (2S)-2-aminopropanoic acid |
Applications of Ac Ala Ala Pro Ala Pna in Biochemical and Cell Free Systems
Quantitative Enzymatic Activity Assays
The primary application of AC-Ala-Ala-Pro-Ala-pNA is in the quantitative measurement of enzymatic activity, particularly for proteases that recognize and cleave the Ala-Ala-Pro-Ala sequence.
Spectrophotometric Detection Methodologies and Optimization
The fundamental principle behind the use of this compound in enzymatic assays is the spectrophotometric detection of the released p-nitroaniline (pNA) group. Upon enzymatic cleavage of the amide bond between the peptide and the pNA moiety, the free pNA exhibits a distinct yellow color, with a maximum absorbance at approximately 405-410 nm. This allows for a continuous and real-time measurement of protease activity.
The rate of the enzymatic reaction is directly proportional to the rate of increase in absorbance at this wavelength. The concentration of the released pNA can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (a known constant), c is the concentration of pNA, and l is the path length of the cuvette.
Optimization of these assays typically involves the determination of several key parameters to ensure accurate and reproducible results. These include:
Enzyme Concentration: The concentration of the protease should be chosen so that the initial rate of the reaction is linear over a reasonable time period.
Substrate Concentration: The concentration of this compound is often varied to determine the Michaelis-Menten kinetic parameters, Km and Vmax. For routine assays, the substrate concentration is typically set at or above the Km value to ensure the enzyme is saturated.
pH and Buffer Composition: The pH of the reaction buffer is critical for optimal enzyme activity and should be maintained at the enzyme's known optimum. The buffer composition should also be optimized to support enzyme stability and activity.
Temperature: Assays are conducted at a constant and controlled temperature, as enzyme activity is highly temperature-dependent.
A typical assay would involve incubating the protease with this compound in a suitable buffer and monitoring the change in absorbance at 405 nm over time using a spectrophotometer or a microplate reader.
High-Throughput Screening Formats for Protease Activity
The chromogenic nature of this compound makes it highly amenable to high-throughput screening (HTS) formats for identifying modulators of protease activity. HTS assays are typically performed in multi-well plates (e.g., 96- or 384-well plates), allowing for the simultaneous testing of a large number of compounds.
In a typical HTS setup for protease inhibitors, each well would contain the target protease, the substrate this compound, and a different test compound from a chemical library. The enzymatic reaction is initiated, and the absorbance at 405 nm is measured at one or more time points using a microplate reader. A decrease in the rate of pNA release compared to a control well (containing no inhibitor) indicates that the test compound may be an inhibitor of the protease.
The robustness of an HTS assay is often evaluated using the Z'-factor, a statistical parameter that assesses the quality of the assay by comparing the signal separation between positive and negative controls. A Z'-factor value between 0.5 and 1.0 is generally considered indicative of an excellent assay suitable for HTS.
Screening and Characterization of Protease Inhibitors
This compound is a valuable tool for the discovery and characterization of protease inhibitors.
Determination of Inhibitor Potency (IC50, Ki) against Target Proteases
Once potential inhibitors are identified through HTS, their potency is determined by generating dose-response curves. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency and is defined as the concentration of inhibitor required to reduce the rate of the enzymatic reaction by 50%.
To determine the IC50, a series of experiments are performed where the concentration of the inhibitor is varied while the concentrations of the enzyme and substrate (this compound) are kept constant. The initial reaction rates are plotted against the logarithm of the inhibitor concentration, and the resulting sigmoidal curve is used to calculate the IC50 value.
While the IC50 value is a useful measure of potency, it can be influenced by the substrate concentration. A more fundamental measure of inhibitor potency is the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. The Ki value is independent of the substrate concentration and can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the substrate and the type of inhibition are known.
Hypothetical Data Table for Inhibitor Potency:
| Inhibitor | Target Protease | IC50 (µM) | Ki (µM) |
| Inhibitor A | Protease X | 1.5 | 0.75 |
| Inhibitor B | Protease X | 5.2 | 2.6 |
| Inhibitor C | Protease X | 0.8 | 0.4 |
| Note: This table contains hypothetical data for illustrative purposes only, as specific data for inhibitors of proteases using this compound is not available in the provided search results. |
Elucidation of Inhibitor Selectivity Profiles
A crucial aspect of drug discovery is to ensure that an inhibitor is selective for its intended target and does not inhibit other related proteases, which could lead to off-target effects. This compound, in conjunction with a panel of other chromogenic substrates specific for different proteases, can be used to determine the selectivity profile of an inhibitor.
To assess selectivity, the inhibitor is tested against a panel of different proteases, each with its own specific pNA substrate. The IC50 or Ki values are determined for each protease, and the ratio of these values provides a measure of the inhibitor's selectivity. An inhibitor that shows a significantly lower IC50 or Ki for the target protease compared to other proteases is considered to be selective.
Hypothetical Data Table for Inhibitor Selectivity:
| Inhibitor | Target Protease (IC50, µM) | Off-Target Protease 1 (IC50, µM) | Off-Target Protease 2 (IC50, µM) | Selectivity Ratio (Off-Target 1 / Target) | Selectivity Ratio (Off-Target 2 / Target) |
| Inhibitor X | 0.5 | >50 | 25 | >100 | 50 |
| Inhibitor Y | 2.0 | 10 | 5 | 5 | 2.5 |
| Note: This table contains hypothetical data for illustrative purposes only. |
Investigation of Protease Function in Reconstituted Biochemical Pathways
For instance, if a protease of interest is activated by another enzyme in a pathway, the activation kinetics can be studied by adding the activating enzyme to a system containing the protease and this compound. The rate of pNA release will reflect the rate of activation of the target protease.
Similarly, if a protease is responsible for processing a pro-enzyme into its active form, the efficiency of this processing can be quantified. In a reconstituted system containing the pro-enzyme, the processing protease, and a specific chromogenic substrate for the newly activated enzyme, the rate of color development would be a measure of the processing protease's activity.
These types of reconstituted systems allow researchers to dissect complex biological pathways and understand the specific role and regulation of individual proteases in a controlled, in vitro setting.
Role of Specific Proteases in In Vitro Biological Processes
This compound is designed as a substrate for specific proteases, and its cleavage in vitro provides a means to study the function and regulation of these enzymes. The peptide sequence is a key determinant of its specificity. In particular, the presence of an alanine (B10760859) residue at the P1 position (the amino acid residue on the N-terminal side of the scissile bond) makes it a substrate for proteases that exhibit a preference for small, neutral amino acids at this position.
One such protease is α-lytic protease , a serine endopeptidase isolated from the soil bacterium Lysobacter enzymogenes. nih.govpnas.org This enzyme is known to cleave after residues such as alanine, threonine, serine, and valine. neb.com The active site of α-lytic protease is an extended cleft that can accommodate several amino acid residues of the substrate, with interactions at the S2 subsite being of primary importance for substrate binding. nih.gov The proline residue at the P2 position of this compound is also significant, as some proteases have specific requirements for this position.
The kinetics of cleavage of substrates similar to this compound by α-lytic protease have been studied, providing insights into the enzyme's catalytic mechanism. For instance, studies on the closely related substrate Ac-Pro-Ala-Pro-Ala-OH have elucidated the importance of interactions at multiple subsites for efficient catalysis. nih.gov The table below summarizes kinetic data for the hydrolysis of a related substrate by α-lytic protease, which provides an indication of the expected enzymatic efficiency for this compound.
| Enzyme | Substrate | kcat (s⁻¹) | Km (M) | kcat/Km (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| α-Lytic Protease | Ac-Pro-Ala-Pro-Ala-OH | 1.1 | 1.5 x 10⁻³ | 7.3 x 10² | nih.gov |
The use of this compound in vitro allows researchers to investigate the activity of proteases like α-lytic protease under various conditions, such as different pH, temperature, and in the presence of potential inhibitors or activators. This is crucial for understanding the biological roles of these proteases and for the development of specific inhibitors.
Detection of Enzyme Activation and Regulatory Mechanisms
The cleavage of a chromogenic substrate like this compound can serve as a reporter for the activation of specific proteases within a biochemical system. Many proteases are synthesized as inactive zymogens (pro-enzymes) and require proteolytic cleavage for activation. nih.gov The activation of such a protease can be monitored in real-time by observing the increased rate of this compound hydrolysis.
For example, if a protease that cleaves this compound is activated by another enzyme in a signaling cascade, the activity of the entire cascade can be assayed by measuring the release of p-nitroaniline. This principle is widely used to study complex biological processes in cell-free systems. While specific studies detailing the use of this compound for this exact purpose are not prevalent in the literature, the methodology is well-established with similar chromogenic substrates. nih.govnih.gov
This approach allows for the investigation of:
Protease cascades: The sequential activation of multiple proteases.
Allosteric regulation: The activation or inhibition of a protease by the binding of a molecule at a site other than the active site.
Cofactor dependency: The requirement of non-protein chemical compounds for a protease's activity.
By providing a quantifiable output, this compound can be a valuable tool for dissecting the regulatory mechanisms that control proteolytic activity in various biological contexts.
Utility in Peptidyl Prolyl cis-trans Isomerase (PPIase) Activity Assays
This compound is also a useful substrate in a coupled assay system for measuring the activity of Peptidyl Prolyl cis-trans Isomerases (PPIases). PPIases are a family of enzymes that catalyze the cis-trans isomerization of the peptide bond preceding a proline residue, a rate-limiting step in the folding of many proteins. nih.gov
The assay relies on the conformational specificity of a second enzyme, typically a protease like α-chymotrypsin . nih.govnih.gov In solution, the Ala-Pro bond of this compound exists in both cis and trans conformations. α-Chymotrypsin can only cleave the peptide bond when it is in the trans conformation. The uncatalyzed cis-trans isomerization is a slow process.
The addition of a PPIase accelerates the conversion of the cis isomer to the trans isomer. This increased availability of the trans form of the substrate leads to a higher rate of cleavage by the coupling protease (α-chymotrypsin), resulting in a faster release of p-nitroaniline. The rate of color development is therefore directly proportional to the PPIase activity.
The general scheme for the PPIase coupled assay is as follows:
Equilibrium of Substrate: The this compound substrate exists in an equilibrium between its cis and trans isomers.
PPIase Action: The PPIase catalyzes the interconversion between the cis and trans isomers, accelerating the attainment of equilibrium.
Protease Cleavage: The coupling protease (e.g., α-chymotrypsin) specifically cleaves the trans isomer, releasing p-nitroaniline.
Detection: The increase in absorbance at 405 nm due to the released p-nitroaniline is monitored over time.
This assay can be used to:
Determine the kinetic parameters of PPIases.
Screen for inhibitors of PPIase activity.
Investigate the substrate specificity of different PPIases.
The table below outlines the components of a typical PPIase coupled assay.
| Component | Function | Example |
|---|---|---|
| PPIase Substrate | Undergoes cis-trans isomerization | This compound |
| PPIase | Enzyme of interest, catalyzes isomerization | Cyclophilin, FKBP12 |
| Coupling Protease | Cleaves the trans isomer of the substrate | α-Chymotrypsin |
| Buffer | Maintains optimal pH for both enzymes | Tris-HCl, HEPES |
Table of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
|---|---|
| This compound | N-Acetyl-L-alanyl-L-alanyl-L-prolyl-L-alanine p-nitroanilide |
| pNA | p-nitroaniline |
| Ac-Pro-Ala-Pro-Ala-OH | N-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-alanine |
| Suc-Ala-Ala-Pro-Phe-pNA | N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide |
Computational Approaches for Understanding Ac Ala Ala Pro Ala Pna Interactions
Molecular Docking and Dynamics Simulations of Enzyme-Substrate Complexes
Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques for exploring the binding of substrates like Ac-Ala-Ala-Pro-Ala-pNA to enzymes. Molecular docking predicts the preferred orientation of the substrate when it binds to the active site of an enzyme to form a stable complex. nih.gov This method evaluates numerous possible binding poses and ranks them based on scoring functions that estimate the binding free energy. nih.gov
Following docking, molecular dynamics simulations provide a dynamic view of the enzyme-substrate complex over time. bucknell.edursc.org These simulations solve Newton's equations of motion for the atoms in the system, revealing the flexibility of both the enzyme and the substrate and the nature of their interactions. bucknell.edunih.gov For this compound, MD simulations can illustrate how the peptide chain conforms to the enzyme's binding pocket and how specific residues on both molecules contribute to the stability of the complex through hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For instance, simulations can track the distance and geometry of the crucial interaction between the enzyme's catalytic residues and the scissile peptide bond of the substrate, which precedes the cleavage of the p-nitroanilide group. nih.gov
Table 1: Representative Data from a Hypothetical Molecular Docking and MD Simulation of this compound with a Serine Protease
| Computational Metric | Value | Significance |
| Docking Score (Binding Affinity) | -8.5 kcal/mol | Predicts a strong and favorable binding interaction between the substrate and the enzyme's active site. |
| Key Interacting Enzyme Residues | His57, Ser195, Gly193 | Identifies the catalytic triad (B1167595) and other key residues involved in substrate recognition and binding. |
| Number of Hydrogen Bonds (average in MD) | 4-6 | Indicates significant hydrogen bonding contributes to the stability of the enzyme-substrate complex. |
| RMSD of Substrate Backbone (during MD) | 1.2 Å | Shows the substrate maintains a stable conformation within the binding pocket during the simulation. |
Prediction of Substrate Binding Affinity and Catalytic Efficiency
Computational methods are increasingly used to predict the binding affinity (often represented by the dissociation constant, Kd, or the binding free energy, ΔG) and the catalytic efficiency (kcat/KM) of enzyme-substrate interactions. nih.govfrontiersin.orgnih.gov Techniques like free energy perturbation (FEP) and thermodynamic integration (TI), which are often used in conjunction with MD simulations, can provide quantitative predictions of binding affinities. These methods calculate the free energy change of transforming the substrate from a solvated state to a bound state within the enzyme's active site.
Predicting catalytic efficiency is more complex as it involves modeling the entire catalytic cycle, including the formation of the transition state. researchgate.netfrontiersin.org However, machine learning and deep learning models are emerging as powerful tools in this area. frontiersin.orgfrontiersin.org By training on large datasets of known enzyme kinetics, these models can learn to predict kcat and KM values for new substrates like this compound based on their chemical structures and the properties of the target enzyme. nih.govnih.gov Such predictive models can accelerate the process of screening for or designing new, more effective enzyme substrates. researchgate.net
Table 2: Predicted Kinetic Parameters for this compound with a Target Protease
| Parameter | Predicted Value | Method | Implication |
| Binding Free Energy (ΔG) | -9.2 kcal/mol | Free Energy Perturbation | Suggests high affinity of the substrate for the enzyme. |
| Michaelis Constant (KM) | 85 µM | Machine Learning Model | Indicates the substrate concentration needed for half-maximal reaction velocity. |
| Catalytic Rate (kcat) | 15 s⁻¹ | Machine Learning Model | Predicts the turnover number, or the number of substrate molecules converted per enzyme molecule per second. |
| Catalytic Efficiency (kcat/KM) | 1.76 x 10⁵ M⁻¹s⁻¹ | Calculated | Represents the overall efficiency of the enzyme in processing the substrate. |
Conformational Analysis of this compound and Related Peptide Motifs
The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound and related peptide motifs aims to understand the range of shapes the molecule can adopt in solution and when bound to an enzyme. nih.gov Computational techniques such as replica-exchange molecular dynamics (REMD) and metadynamics are employed to extensively sample the conformational landscape of the peptide. nih.gov
Table 3: Key Conformational Features of the Ala-Pro Motif in this compound
| Conformational Parameter | Typical Value Range | Significance |
| Proline Phi (Φ) Angle | -60° ± 20° | The restricted rotation around the N-Cα bond of proline limits the peptide's flexibility. |
| Proline Psi (Ψ) Angle | Varies (often trans) | The conformation around the Cα-C' bond influences the direction of the peptide chain. |
| Omega (ω) Angle of Ala-Pro peptide bond | ~180° (trans) or ~0° (cis) | The cis-trans isomerization of the peptide bond preceding proline is a key conformational switch. |
| Presence of β-turns | High probability | The Ala-Pro sequence can induce turns in the peptide backbone, facilitating a compact structure for enzyme binding. |
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical (QC) calculations provide the most detailed level of theory for studying chemical reactions, including enzyme-catalyzed reactions. nih.gov For the hydrolysis of this compound, QC methods, such as density functional theory (DFT), can be used to model the electronic rearrangements that occur during the cleavage of the peptide bond. nih.gov These calculations can elucidate the precise mechanism of the reaction, including the structures and energies of transition states and intermediates. nih.gov
By modeling the active site of the enzyme with the bound substrate, QC calculations can help to understand how the enzyme's catalytic residues lower the activation energy of the reaction. For example, in a serine protease, QC can model the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the substrate's scissile bond, the formation of the tetrahedral intermediate, and the subsequent collapse of this intermediate to release the p-nitroanilide product. These insights are fundamental to understanding the source of an enzyme's catalytic power.
Conclusion and Future Research Directions
Summary of Academic Contributions of AC-Ala-Ala-Pro-Ala-pNA
The primary academic contribution of this compound lies in its utility as a specific chromogenic substrate for the enzyme tripeptidyl aminopeptidase (B13392206) (SM-TAP) isolated from the bacterium Streptomyces mobaraensis. medchemexpress.comnih.gov A key study by Zotzel and colleagues in 2003 was instrumental in identifying the role of SM-TAP in the processing of pro-transglutaminase, a precursor protein. nih.gov In this research, this compound served as a critical tool to detect and characterize the activity of this novel aminopeptidase.
The structure of this compound, a tetrapeptide (Alanine-Alanine-Proline-Alanine) with an N-terminal acetyl group (AC) and a C-terminal p-nitroanilide (pNA) group, is key to its function. The p-nitroanilide moiety is colorless when part of the peptide chain. However, upon enzymatic cleavage of the amide bond between the C-terminal alanine (B10760859) and the pNA group, the free p-nitroaniline is released, which imparts a yellow color that can be quantified spectrophotometrically. This property allows for a continuous and straightforward assay of the enzyme's activity.
Potential for Developing Advanced Research Probes and Methodologies
The fundamental design of this compound as a chromogenic substrate provides a blueprint for the development of more sophisticated research tools. The core principle of linking a peptide sequence recognized by a specific protease to a reporter molecule is a widely used strategy in enzymology.
Table 1: Research Probes Based on Peptide-Reporter Conjugates
| Probe Type | Reporter Molecule | Principle of Detection | Application |
| Chromogenic Substrates | p-Nitroanilide (pNA) | Colorimetric change upon cleavage | Enzyme activity assays, inhibitor screening |
| Fluorogenic Substrates | 7-Amino-4-methylcoumarin (B1665955) (AMC) | Fluorescence emission upon cleavage | High-throughput screening, in-gel zymography |
| Quenched Fluorescent Probes | FRET pair (e.g., EDANS/DABCYL) | Increase in fluorescence upon separation of donor and quencher | Real-time kinetic analysis, in vivo imaging |
| Activity-Based Probes (ABPs) | Reactive "warhead" and a tag | Covalent labeling of the active enzyme | Enzyme profiling, target identification and validation |
Building upon the foundation of simple chromogenic substrates like this compound, researchers can synthesize analogues with different reporter groups to enhance sensitivity and enable new applications. For instance, replacing the pNA group with a fluorophore like 7-amino-4-methylcoumarin (AMC) can significantly increase the sensitivity of the assay, allowing for the detection of lower enzyme concentrations.
Furthermore, the peptide sequence itself can be modified to create highly specific probes for other proteases. By systematically altering the amino acid residues in the peptide chain, substrates can be designed to be selective for a single protease or a specific subfamily of proteases. This approach is invaluable for dissecting the roles of individual proteases in complex biological systems where multiple enzymes may be active. The development of such specific probes is crucial for avoiding the cross-reactivity that can sometimes be observed with broader-specificity substrates.
Emerging Areas of Research for this compound and its Analogues
The study of tripeptidyl peptidases and the development of specific substrates and inhibitors remain active areas of research, with several emerging directions.
One key area is the discovery and characterization of novel tripeptidyl peptidases from various organisms. A study by Umezawa and colleagues identified a novel prolyl tri/tetra-peptidyl aminopeptidase from Streptomyces mobaraensis, highlighting that our understanding of this enzyme class is still evolving. nih.gov Substrates analogous to this compound will be essential for characterizing the substrate specificity and kinetic properties of these newly discovered enzymes.
Another significant trend is the development of high-throughput screening platforms for the discovery of protease inhibitors. Chromogenic substrates like this compound are well-suited for this purpose. In a typical inhibitor screening assay, the rate of color development from the substrate in the presence of various test compounds is measured. A decrease in the rate of color formation indicates potential inhibition of the enzyme. This approach can be automated to screen large libraries of small molecules, facilitating the discovery of new drug leads.
Furthermore, there is growing interest in the development of activity-based probes (ABPs) for tripeptidyl peptidases. Unlike substrates that are turned over by the enzyme, ABPs form a covalent bond with the active site, allowing for the direct labeling and visualization of active enzyme molecules. An ABP based on the AC-Ala-Ala-Pro-Ala sequence could be a powerful tool for studying the cellular localization and regulation of SM-TAP and related enzymes.
The exploration of substrate specificities using combinatorial libraries is also a promising frontier. By creating large libraries of peptide-pNA substrates with randomized amino acid sequences, researchers can rapidly identify the optimal cleavage sequences for a given protease. This information is invaluable for designing highly specific substrates and inhibitors.
Q & A
Q. What are the standard protocols for synthesizing AC-Ala-Ala-Pro-Ala-pNA, and how do steric effects influence coupling efficiency during synthesis?
- Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. The proline residue introduces steric hindrance, requiring optimized coupling conditions (e.g., extended reaction times or double couplings). The para-nitroanilide (pNA) group is introduced post-cleavage. Purification via reverse-phase HPLC (using a C18 column and gradient elution) and characterization by MALDI-TOF mass spectrometry or H/C NMR ensure product integrity. Steric challenges can be mitigated by using coupling agents like HOBt/DIC .
Q. How can researchers validate the purity and stability of this compound under varying experimental conditions?
- Methodological Answer : Purity is assessed via HPLC with UV detection at 405 nm (specific to pNA’s absorbance). Stability studies involve incubating the compound in buffers of varying pH (e.g., 4.0–9.0) and temperatures (4–37°C). Degradation kinetics are monitored spectrophotometrically or via HPLC at timed intervals. Data should be analyzed using first-order kinetics to calculate half-life () and identify optimal storage conditions .
Advanced Research Questions
Q. How should researchers optimize enzymatic assays using this compound when encountering inconsistent kinetic parameters (e.g., KmK_mKm or VmaxV_{max}Vmax)?
- Methodological Answer : Inconsistencies may arise from substrate aggregation, enzyme instability, or non-standardized assay conditions. Pre-solubilize the substrate in DMSO (<5% v/v) to avoid aggregation. Include controls for spontaneous substrate hydrolysis. Use continuous spectrophotometric monitoring (405 nm) and ensure linearity within the initial velocity period. Replicate assays () and apply outlier detection methods (e.g., Grubbs’ test). Normalize activity to enzyme concentration (verified by Bradford assay) .
Q. What experimental strategies resolve contradictions in literature regarding this compound’s specificity for serine vs. cysteine proteases?
- Methodological Answer : Contradictions may stem from differences in enzyme sources (e.g., recombinant vs. native) or assay buffers. Perform inhibition assays with class-specific inhibitors (e.g., PMSF for serine proteases; E-64 for cysteine proteases). Validate using orthogonal substrates (e.g., fluorogenic Z-FR-AMC). Cross-reference structural data (e.g., protease active site topology from PDB) to assess compatibility with the substrate’s proline residue .
Q. How to design a study investigating this compound cleavage by a novel protease with an uncharacterized active site?
- Methodological Answer : Combine computational and experimental approaches:
- Molecular docking : Use tools like AutoDock Vina to predict substrate binding modes.
- Site-directed mutagenesis : Target predicted catalytic residues (e.g., Ser195 in chymotrypsin-like proteases) and assess cleavage efficiency.
- Structural analysis : Validate docking predictions with Cryo-EM or X-ray crystallography.
- Kinetic profiling : Compare values with known substrates to infer specificity .
Data Analysis and Reporting
Q. How should researchers address discrepancies between spectrophotometric and HPLC-based measurements of this compound hydrolysis?
- Methodological Answer : Spectrophotometric data may include background noise from turbidity or interfering chromophores. Cross-validate with HPLC quantification of pNA release. Use statistical tools (e.g., Bland-Altman analysis) to assess agreement between methods. If discrepancies persist, re-optimize assay conditions (e.g., filter samples to remove particulates) .
Q. What statistical approaches are recommended for analyzing dose-response data in protease inhibition studies using this compound?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate IC values. Assess goodness-of-fit via residual plots and R. For non-competitive inhibition, use nonlinear regression to estimate . Report 95% confidence intervals and perform ANOVA for multi-group comparisons .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility when documenting this compound-based experiments for publication?
- Methodological Answer : Follow APA or MLA guidelines for methodological transparency:
- Materials : Specify peptide batch numbers, purity, and storage conditions.
- Methods : Detail buffer compositions (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) and instrument settings (e.g., HPLC gradient profile).
- Data : Deposit raw spectra/chromatograms in public repositories (e.g., Zenodo) and cite using DOIs.
- Ethics : Declare compliance with institutional biosafety protocols for protease use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
